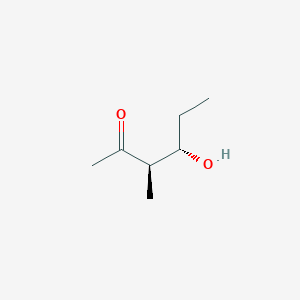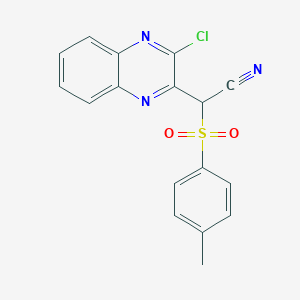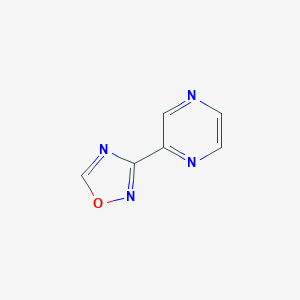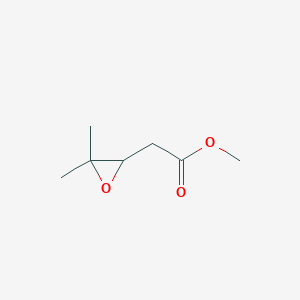
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is a chiral molecule with a unique chemical structure. It is commonly referred to as (R)-Carvone and is widely used in the food and fragrance industry. The molecule has a minty flavor and aroma, making it a popular ingredient in chewing gums, toothpaste, and other oral care products. However, (R)-Carvone has gained significant attention in the scientific research community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
(R)-Carvone has shown potential therapeutic properties in several scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. (R)-Carvone has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease. Additionally, (R)-Carvone has been shown to have antimicrobial properties against several bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of (R)-Carvone is not fully understood. However, several studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
(R)-Carvone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, (R)-Carvone has been shown to reduce pain and inflammation in animal models of arthritis. (R)-Carvone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (R)-Carvone has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-Carvone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Additionally, (R)-Carvone has low toxicity and is well-tolerated in animal models. However, there are also limitations to using (R)-Carvone in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of disease or condition being studied.
Zukünftige Richtungen
There are several future directions for the study of (R)-Carvone. One potential area of research is the development of (R)-Carvone-based therapies for the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, (R)-Carvone may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, (R)-Carvone may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Finally, further research is needed to fully understand the mechanism of action of (R)-Carvone and its potential therapeutic applications.
Synthesemethoden
(R)-Carvone is a natural compound found in the essential oils of several plants, including spearmint, caraway, and dill. The most common method of synthesizing (R)-Carvone is through the oxidation of carvone, which is a racemic mixture of (R)-Carvone and (S)-Carvone. The oxidation process can be achieved through several methods, including the use of potassium permanganate or sodium hypochlorite. However, the most efficient method is the use of a chiral catalyst, which selectively oxidizes (S)-Carvone to produce (R)-Carvone.
Eigenschaften
CAS-Nummer |
112294-91-4 |
|---|---|
Produktname |
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone |
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(3R,4S)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1 |
InChI-Schlüssel |
KOFQZZHOSWGVHP-FSPLSTOPSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C)C(=O)C)O |
SMILES |
CCC(C(C)C(=O)C)O |
Kanonische SMILES |
CCC(C(C)C(=O)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)




![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)



